2,6-Dibromo-3-fluorobenzoyl chloride
CAS No.: 1806353-87-6
Cat. No.: VC2761864
Molecular Formula: C7H2Br2ClFO
Molecular Weight: 316.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1806353-87-6 |
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Molecular Formula | C7H2Br2ClFO |
Molecular Weight | 316.35 g/mol |
IUPAC Name | 2,6-dibromo-3-fluorobenzoyl chloride |
Standard InChI | InChI=1S/C7H2Br2ClFO/c8-3-1-2-4(11)6(9)5(3)7(10)12/h1-2H |
Standard InChI Key | AZPZXKSDHYMJAT-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C(=C1F)Br)C(=O)Cl)Br |
Canonical SMILES | C1=CC(=C(C(=C1F)Br)C(=O)Cl)Br |
Introduction
Chemical Identity and Structure
Basic Properties
2,6-Dibromo-3-fluorobenzoyl chloride is an organic compound with the molecular formula C₇H₂Br₂ClFO. Based on structural analysis and comparison with similar compounds, it has a molecular weight of approximately 316.35 g/mol . The compound belongs to the benzoyl chloride class, characterized by the presence of a -COCl functional group attached to an aromatic ring.
Structural Features
The compound features a benzene ring with specific substitution patterns:
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Two bromine atoms at positions 2 and 6
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A fluorine atom at position 3
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A carbonyl chloride group (-COCl) attached directly to the ring
This substitution pattern creates a unique electronic distribution that influences its chemical reactivity and potential applications. The presence of electron-withdrawing halogens significantly affects the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride.
Physical and Chemical Properties
Physical Characteristics
Based on similar halogenated benzoyl chlorides, 2,6-Dibromo-3-fluorobenzoyl chloride is likely to be a crystalline solid at room temperature . The compound is expected to exhibit the following physical properties:
Spectroscopic Properties
While specific spectroscopic data for 2,6-Dibromo-3-fluorobenzoyl chloride is limited in the available research, predictions can be made based on structurally similar compounds:
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NMR Spectroscopy: The ¹H NMR spectrum would likely show aromatic protons with characteristic coupling patterns influenced by the adjacent halogens. The expected chemical shifts would be in the range of 7.0-8.0 ppm.
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Infrared Spectroscopy: The compound would exhibit characteristic absorption bands for the carbonyl group (approximately 1760-1780 cm⁻¹) and C-X stretching frequencies for the halogen substituents.
Synthesis Methodologies
Conventional Synthesis Routes
The synthesis of 2,6-Dibromo-3-fluorobenzoyl chloride typically involves multi-step processes similar to those used for related halogenated benzoyl chlorides:
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Halogenation of Benzoic Acid Derivatives: Starting with 3-fluorobenzoic acid, selective bromination at positions 2 and 6 can be achieved using bromine in the presence of a Lewis acid catalyst.
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Conversion to Acid Chloride: The resulting 2,6-dibromo-3-fluorobenzoic acid can be converted to the acid chloride using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
For related compounds, similar synthesis approaches have been documented. For instance, the synthesis of 2,4-Dibromo-3-fluorobenzoyl chloride involves "a multi-step process starting from benzoyl chloride derivatives. The process includes halogenation reactions to introduce bromine and fluorine atoms into the benzene ring".
Alternative Synthetic Approaches
Alternative approaches that might be applicable to 2,6-Dibromo-3-fluorobenzoyl chloride synthesis include:
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Directed Metalation Strategy: This approach might utilize lithiation chemistry, similar to what has been observed with related compounds where "n-butyllithium in diethyl ether" has been employed .
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Continuous Flow Processing: For industrial-scale production, continuous processes such as "tubular diazotization may be employed to enhance stability, safety, and energy efficiency during production".
Chemical Reactivity
General Reactivity Profile
As a benzoyl chloride derivative, 2,6-Dibromo-3-fluorobenzoyl chloride exhibits characteristic reactivity of acyl chlorides, enhanced and modified by the presence of halogen substituents on the aromatic ring:
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Nucleophilic Acyl Substitution: The compound readily undergoes nucleophilic acyl substitution reactions with various nucleophiles including alcohols, amines, and thiols to form esters, amides, and thioesters, respectively.
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Friedel-Crafts Acylation: As observed with related compounds, 2,6-Dibromo-3-fluorobenzoyl chloride likely forms "acylium salts, which are reactive intermediates in Friedel-Crafts acylation reactions".
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Hydrolysis: Like all acyl chlorides, it undergoes hydrolysis in the presence of water to form the corresponding carboxylic acid.
Influence of Halogen Substituents
The presence of bromine atoms at positions 2 and 6 and fluorine at position 3 significantly impacts the reactivity of the compound:
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Electronic Effects: The electron-withdrawing nature of the halogens increases the electrophilicity of the carbonyl carbon, enhancing its reactivity toward nucleophiles.
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Steric Effects: The bromine atoms at positions 2 and 6 create steric hindrance around the carbonyl group, potentially affecting the approach of nucleophiles and the rate of reactions.
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Regioselectivity: The halogen substitution pattern influences the regioselectivity of subsequent reactions, particularly in the synthesis of complex molecules.
Applications in Chemical Research and Industry
Synthetic Intermediates
2,6-Dibromo-3-fluorobenzoyl chloride serves as a valuable intermediate in organic synthesis:
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Building Block for Complex Molecules: The compound can be utilized in the synthesis of complex organic molecules with potential biological activities.
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Pharmaceutical Precursors: Similar to related compounds, it may serve as a precursor in "medicinal chemistry... for synthesizing complex organic molecules, which can have potential biological activities such as antimicrobial or anticancer effects".
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Cross-Coupling Reactions: The presence of bromine atoms makes the compound suitable for various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Negishi couplings.
Probe Compounds in Biochemical Research
The unique halogen substitution pattern makes 2,6-Dibromo-3-fluorobenzoyl chloride potentially valuable in biochemical research:
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Enzyme Studies: Similar compounds have been used to study "enzyme activity" and as "probes in biochemical assays".
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Structure-Activity Relationship Studies: The compound may be used in structure-activity relationship studies to understand the effect of specific halogen substitutions on biological activity.
Material Science Applications
Potential applications in material science include:
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Polymer Modification: The reactive acyl chloride group enables incorporation into polymeric materials, potentially altering their properties.
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Surface Functionalization: The compound could be used for the functionalization of various surfaces, introducing specific chemical groups for subsequent modifications.
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